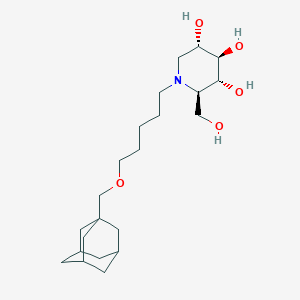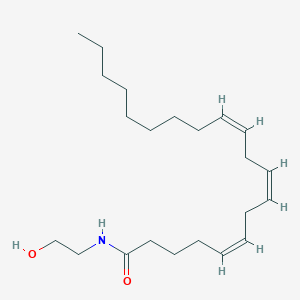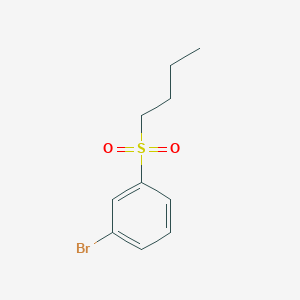
1-Bromo-3-(butane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-(butane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C10H13BrO2S . It is a derivative of benzene, which is a colorless liquid and is insoluble in water but soluble in organic solvents .
Synthesis Analysis
The synthesis of “1-Bromo-3-(butane-1-sulfonyl)benzene” could involve electrophilic aromatic substitution reactions . Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(butane-1-sulfonyl)benzene” consists of a benzene ring substituted with a bromo group and a butane-1-sulfonyl group . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
The chemical reactions of “1-Bromo-3-(butane-1-sulfonyl)benzene” could involve nucleophilic substitution and elimination reactions . The bromine atom in the molecule could be replaced by a nucleophile in a substitution reaction .Wissenschaftliche Forschungsanwendungen
Current Potential Health Benefits of Sulforaphane
Sulforaphane, a compound with a structure involving sulfonyl groups similar to "1-Bromo-3-(butane-1-sulfonyl)benzene," is extensively studied for its wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It has been found promising in chemoprevention against various cancers, cardiovascular and neurodegenerative diseases, and diabetes (Kim & Park, 2016).
Advances in Sulfur Chemistry for Treatment of Acid Gases
The treatment of acid gases, which often contain sulfur components, is critical for reducing environmental and health impacts. Sulfur chemistry plays a vital role in the efficient desulfurization processes required for treating crude oil and gas with high sulfur content. This review highlights the significance of sulfur chemistry in improving sulfur recovery processes and the quality of sulfur produced, which is essential for reducing toxic gas emissions and operational costs (Gupta, Ibrahim, & Shoaibi, 2016).
Research Progress of Sulfonate Surfactants as Oil Displacement Agents
The research on sulfonate surfactants, including petroleum sulfonates and heavy alkyl benzene sulfonates, highlights their application as oil displacement agents. These surfactants show promise in improving oil recovery, pointing towards the significance of studying surfactant properties from a molecular structure perspective (Ying-rui, 2012).
Critical Review on the Active Site Structure of Sulfated Zirconia Catalysts
Sulfated zirconia catalysts are important for hydrocarbon reactions such as ethylene dimerization and alkylation, which are key to producing cleaner fuel alternatives with reduced levels of aromatic compounds like benzene. This review addresses the need for a deeper understanding of catalyst structures and mechanisms to enhance the efficiency of fuel production processes (Yan, Wang, Wachs, & Baltrusaitis, 2019).
Eigenschaften
IUPAC Name |
1-bromo-3-butylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMMHFTKGAENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616337 |
Source


|
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(butane-1-sulfonyl)benzene | |
CAS RN |
1215077-78-3 |
Source


|
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

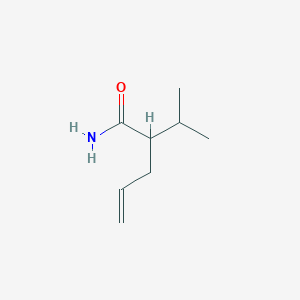
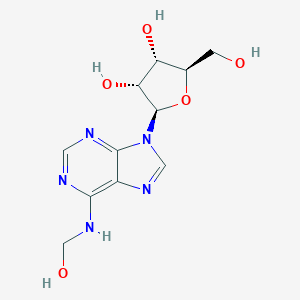
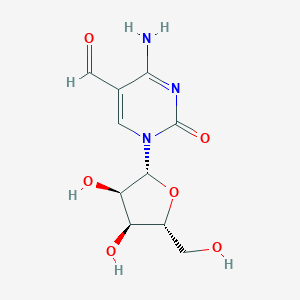
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
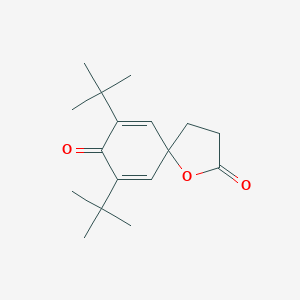

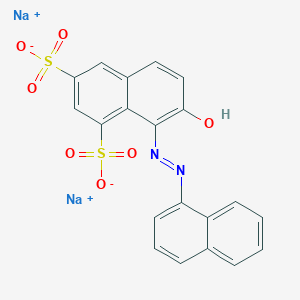



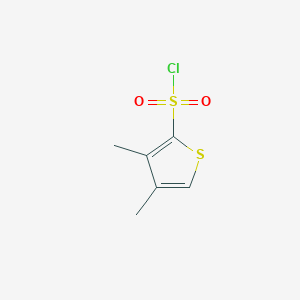
![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)
